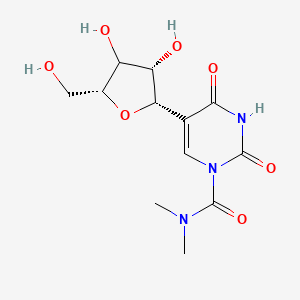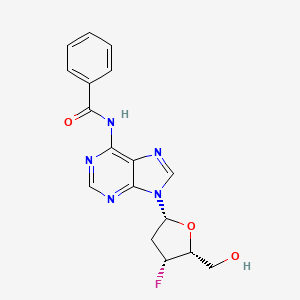
N6-benzoyl-3'-fluoro-2',3'-dideoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has been studied for its potential antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine involves several steps, starting from the appropriate purine nucleoside precursor. The key steps typically include:
Fluorination: Introduction of the fluorine atom at the 3’ position.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions.
Benzoylation: Addition of the benzoyl group at the N6 position.
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. For example, fluorination might be carried out using a fluorinating agent like diethylaminosulfur trifluoride (DAST), while deoxygenation could involve the use of a reducing agent such as tributyltin hydride .
Industrial Production Methods
Industrial production of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often leading to the formation of oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting the compound to a more reduced state.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted analogs of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine .
Scientific Research Applications
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as DNA synthesis and apoptosis.
Medicine: Explored for its potential as an antitumor agent, particularly in the treatment of indolent lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular pathways involved in DNA replication and repair, leading to the selective killing of tumor cells .
Comparison with Similar Compounds
Similar Compounds
N6-benzoyl-2’,3’-dideoxyadenosine: Lacks the fluorine atom at the 3’ position.
3’-fluoro-2’,3’-dideoxyadenosine: Lacks the benzoyl group at the N6 position.
N6-benzoyl-3’-fluoro-adenosine: Retains the hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine is unique due to the combination of the benzoyl group at the N6 position and the fluorine atom at the 3’ position, along with the absence of hydroxyl groups at the 2’ and 3’ positions. This unique structure contributes to its specific antitumor activity and mechanism of action .
Properties
Molecular Formula |
C17H16FN5O3 |
|---|---|
Molecular Weight |
357.34 g/mol |
IUPAC Name |
N-[9-[(2R,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O3/c18-11-6-13(26-12(11)7-24)23-9-21-14-15(19-8-20-16(14)23)22-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,24H,6-7H2,(H,19,20,22,25)/t11-,12-,13-/m1/s1 |
InChI Key |
RWKXHBQARYLBBO-JHJVBQTASA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
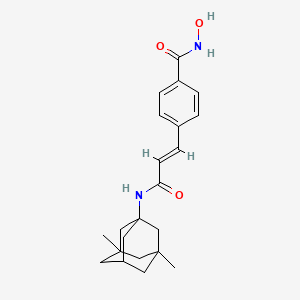
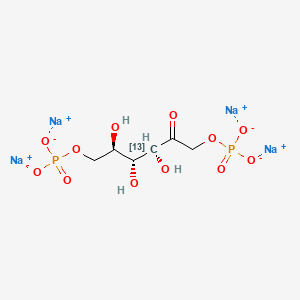
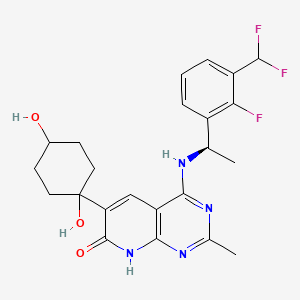
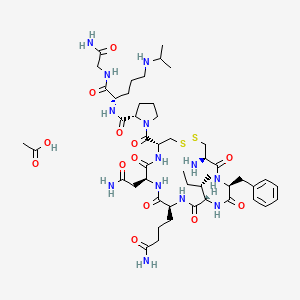

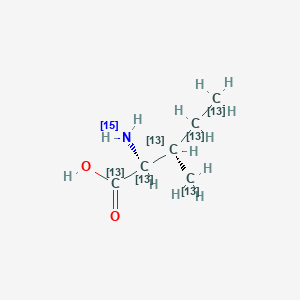
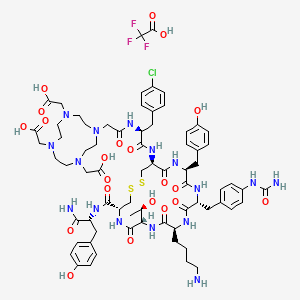
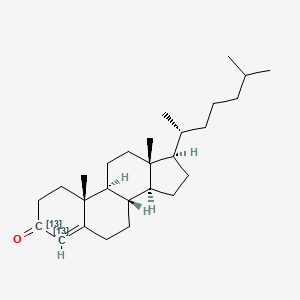
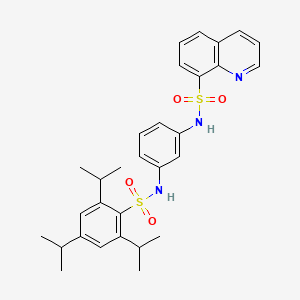
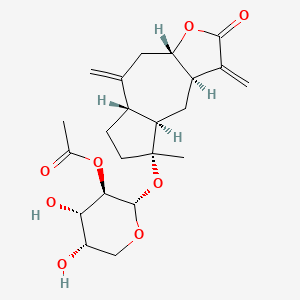
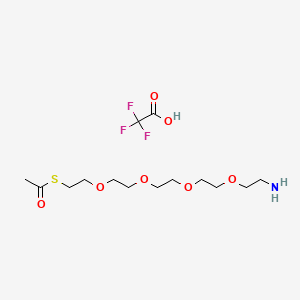
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
